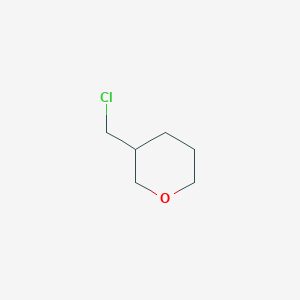

3-(Chloromethyl)tetrahydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUAIDDBBCAIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948007-45-2 | |

| Record name | 3-(chloromethyl)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Tetrahydro 2h Pyran Motifs in Contemporary Organic Chemistry

The tetrahydro-2H-pyran (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is a prevalent feature in a vast array of biologically active natural products and pharmaceutical agents. syr.edunih.gov Its significance stems from its ability to impart desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability, while also serving as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement.

Tetrahydropyrans are recognized as the fifth most common heterocycle in pharmaceutical molecules, highlighting their importance in drug discovery. whiterose.ac.uk The THP skeleton is a core structure in many natural products that exhibit a diverse range of biological activities, including anticancer and antifungal properties. syr.edu This prevalence has driven the development of numerous synthetic methodologies aimed at the stereoselective construction of substituted tetrahydropyrans. nih.gov

Table 1: Examples of Natural Products Containing the Tetrahydropyran (B127337) Moiety

| Natural Product | Biological Activity | Structural Feature |

|---|---|---|

| Prelactones B, C, and V | Not specified | Polysubstituted THP ring |

| Centrolobine | Not specified | 4-Chloro-THP intermediate in synthesis |

| Polyrhacitide A | Polyketide natural product | Bicyclic lactone with THP unit |

This table showcases the diversity of natural products incorporating the tetrahydropyran ring, often as a key structural element for their biological function. The synthesis of these complex molecules frequently relies on advanced strategies for constructing the substituted THP core. beilstein-journals.orgtandfonline.com

Strategic Importance of Chloromethyl Functionality in Synthetic Organic Transformations

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in synthetic organic chemistry. orgsyn.org Its strategic importance lies in its dual nature: the chlorine atom is an effective leaving group, and the adjacent methylene (B1212753) group provides a reactive site for nucleophilic substitution reactions. This allows the chloromethyl moiety to serve as a versatile handle for introducing a wide range of other functional groups.

The presence of the electronegative chlorine atom also exerts an inductive electron-withdrawing effect, which can influence the reactivity of adjacent parts of the molecule. lasalle.edulibretexts.org While halogens are generally considered deactivating for electrophilic aromatic substitution, their inductive effect is a key factor in the reactivity of alkyl halides. lasalle.edu In the context of 3-(chloromethyl)tetrahydro-2H-pyran, the chloromethyl group transforms the otherwise relatively inert alkyl-substituted pyran into a valuable synthetic intermediate.

This functionality allows for a variety of transformations, including:

Nucleophilic Substitution: Reaction with nucleophiles (e.g., amines, thiols, cyanides, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds.

Precursor to Other Functional Groups: Conversion into aldehydes, carboxylic acids, or other functionalities through subsequent reaction steps.

Grignard Reagent Formation: Although challenging, formation of the corresponding organomagnesium compound opens pathways for C-C bond formation with electrophiles.

The chloromethyl group is often introduced to provide a site for further molecular elaboration, making compounds like this compound key building blocks in the synthesis of more complex target molecules. orgsyn.org

Positioning of 3 Chloromethyl Tetrahydro 2h Pyran Within the Landscape of Halogenated Cyclic Ethers

Halogenated ethers are a class of organic compounds characterized by an ether linkage and one or more halogen substituents. This category includes a wide range of structures, from simple acyclic ethers to complex cyclic systems. 3-(Chloromethyl)tetrahydro-2H-pyran is a prime example of a halogenated cyclic ether, specifically a chloroalkyl ether. orgsyn.org

Its structure combines the stable, six-membered tetrahydropyran (B127337) ring with the reactive chloromethyl side chain. Unlike its isomer, 2-(chloromethyl)tetrahydro-2H-pyran, where the substituent is at the anomeric position adjacent to the ring oxygen, the 3-position places the chloromethyl group on a standard carbon atom of the ring. This positioning influences its conformational preferences and reactivity. The conformational analysis of monosubstituted tetrahydropyrans indicates that substituents generally prefer an equatorial position to minimize steric interactions. acs.orgwikipedia.org

The properties of this compound are defined by this unique combination of a cyclic ether and an alkyl chloride.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol |

| IUPAC Name | 3-(chloromethyl)oxane |

| Predicted XlogP | 1.4 |

| Monoisotopic Mass | 134.04984 Da |

Data sourced from PubChem. uni.lu These properties are fundamental to its behavior in chemical reactions and separation processes.

The presence of both the ether oxygen and the chlorine atom provides two sites for potential coordination with Lewis acids or interaction with other reagents, making its reactivity profile distinct from non-halogenated cyclic ethers or simple alkyl chlorides.

Evolution of Research Trajectories in Substituted Tetrahydropyran Chemistry

Elucidation of Direct Synthetic Pathways to this compound

The direct synthesis of this compound presents a unique challenge due to the regiochemical control required to introduce the chloromethyl group at the C3 position. While literature specifically detailing the synthesis of this particular isomer is not abundant, general methods for the formation of substituted tetrahydropyrans can be adapted. One potential strategy involves the Prins cyclization, a powerful tool for the construction of tetrahydropyran rings. organic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net

Mechanistic Investigations of Primary Synthetic Routes

A plausible synthetic route to this compound could involve the reaction of a suitable homoallylic alcohol with an appropriate chlorine-containing aldehyde or its equivalent under acidic conditions. The mechanism of the Prins cyclization generally proceeds through the formation of an oxocarbenium ion intermediate. This intermediate is then trapped by the intramolecular alkene, leading to the formation of the tetrahydropyran ring. The regioselectivity of the chloromethyl group incorporation would be dependent on the specific starting materials and reaction conditions.

For instance, the reaction of 3-chlorohomoallylic alcohols with aldehydes, catalyzed by a Brønsted or Lewis acid, can yield 4-chlorotetrahydropyran derivatives. rsc.orgresearchgate.net Adapting this methodology to introduce the chloromethyl group at the 3-position would require a different substitution pattern on the starting materials.

Another potential, though less direct, pathway could involve the ring-closing metathesis (RCM) of a diene precursor containing a chloromethyl group strategically placed to result in the desired 3-substituted tetrahydropyran upon cyclization. wikipedia.orgyoutube.comorganic-chemistry.org The mechanism of RCM, typically catalyzed by ruthenium-based catalysts, involves the formation of a metallacyclobutane intermediate that rearranges to form the cyclic alkene and a volatile byproduct like ethylene. wikipedia.org

Comparative Synthetic Strategies for Positional Isomers: 2-(Chloromethyl)tetrahydro-2H-pyran and 4-(Chloromethyl)tetrahydro-2H-pyran

In contrast to the 3-substituted isomer, the synthesis of 2-(Chloromethyl)tetrahydro-2H-pyran and 4-(Chloromethyl)tetrahydro-2H-pyran is more extensively documented.

A common method for the synthesis of the 2-chloro isomer involves the reaction of 3,4-dihydro-2H-pyran with sources of electrophilic chlorine. For example, treatment of dihydropyran with hydrochloric acid can lead to the formation of 2-chlorotetrahydropyran. The synthesis of 2-(chloromethyl)tetrahydro-2H-pyran could be envisioned through the reaction of dihydropyran with a reagent that can deliver a chloromethyl cation equivalent or through a multi-step sequence starting from a related functional group at the 2-position. A patented process describes the synthesis of 3,4-dihydro-2H-pyran (DHP) from tetrahydrofurfuryl alcohol (THFA) over an aluminum oxide catalyst, which can then be hydrogenated to tetrahydropyran. google.com This DHP intermediate is a key starting material for various 2-substituted tetrahydropyrans.

The synthesis of 4-chloromethyl-tetrahydropyran derivatives can be achieved through various cyclization strategies. The Prins cyclization of homoallylic alcohols with formaldehyde (B43269) in the presence of a chloride source is a viable route. For example, the reaction of a homoallylic alcohol with paraformaldehyde and a Lewis acid like niobium(V) chloride can afford 4-chlorotetrahydropyran derivatives in good yields. organic-chemistry.org

| Isomer | Common Synthetic Precursors | Key Reaction Type |

| 2-(Chloromethyl)tetrahydro-2H-pyran | 3,4-Dihydro-2H-pyran | Electrophilic addition/substitution |

| 4-(Chloromethyl)tetrahydro-2H-pyran | Homoallylic alcohols, Aldehydes | Prins Cyclization |

Transition Metal-Catalyzed Approaches in Tetrahydropyran Synthesis

Transition metal catalysis offers powerful and versatile methods for the construction of tetrahydropyran rings with high levels of chemo-, regio-, and stereoselectivity.

Ruthenium Carbene Complex-Mediated Processes

Ruthenium carbene complexes, such as the Grubbs catalysts, are highly effective for ring-closing metathesis (RCM) reactions to form a variety of unsaturated rings, including those leading to tetrahydropyran precursors. wikipedia.orgnih.gov The RCM of a diene containing a chloromethyl group can be a strategic approach to synthesize chloromethyl-substituted tetrahydropyrans. The reaction proceeds through a metallacyclobutane intermediate, and the final product distribution can be influenced by the catalyst generation and reaction conditions. youtube.com For instance, the RCM of diallyl ether can lead to 2,5-dihydrofuran, and with specific additives to suppress isomerization, the desired product can be obtained. wikipedia.org While direct examples for this compound are scarce, the methodology is broadly applicable. nih.govorganic-chemistry.orgacs.org

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed radical cyclizations have emerged as a powerful tool in organic synthesis. researchgate.netnih.gov These reactions often proceed under mild conditions with high functional group tolerance. The mechanism typically involves a single-electron transfer from a low-valent titanium species to an epoxide or other functional group, generating a radical intermediate that can undergo cyclization. For example, titanocene(III) chloride can catalyze the reductive opening of epoxides to generate a β-titanoxyl radical, which can then add to an internal unsaturated bond to form a cyclic ether. researchgate.netnih.gov This methodology has been applied to the synthesis of various terpenoids containing cyclic ether moieties. nih.gov While direct application to this compound is not explicitly reported, the versatility of this method suggests its potential for accessing such structures from appropriately designed precursors.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are among the most versatile methods for forming C-C and C-O bonds. Intramolecular palladium-catalyzed allylic alkylation is a particularly powerful strategy for the synthesis of substituted tetrahydropyrans. acs.orgmdpi.comnih.govrsc.orgresearchgate.net These reactions typically involve the formation of a π-allylpalladium intermediate from an allylic substrate, which is then attacked by an intramolecular nucleophile, such as a hydroxyl group, to form the heterocyclic ring. The stereochemical outcome of these cyclizations can often be controlled by the choice of chiral ligands on the palladium catalyst. acs.orgnih.gov This approach has been used to synthesize a variety of complex natural products containing the tetrahydropyran motif.

| Catalyst Type | Key Reaction | Mechanistic Feature | Application in Tetrahydropyran Synthesis |

| Ruthenium Carbene Complexes | Ring-Closing Metathesis (RCM) | Formation of metallacyclobutane intermediate | Synthesis of unsaturated tetrahydropyran precursors. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comnih.govnih.gov |

| Titanocene Catalysts | Reductive Radical Cyclization | Single-electron transfer and radical cyclization | Synthesis of cyclic ethers from epoxides and other precursors. researchgate.netnih.govnih.govresearchgate.netdicp.ac.cn |

| Palladium Catalysts | Intramolecular Allylic Alkylation | Formation of π-allylpalladium intermediate | Stereoselective synthesis of substituted tetrahydropyrans. acs.orgmdpi.comnih.govrsc.orgresearchgate.net |

Application of Molecular Iodine Catalysis in Pyran Ring Formation

Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and efficient Lewis acid catalyst for various organic transformations. Its utility in the formation of pyran rings is demonstrated in the synthesis of tetrahydrobenzo[b]pyran derivatives. This method involves a one-pot, three-component reaction between an aromatic aldehyde, dimedone, and malononitrile. tandfonline.com

The catalytic process is believed to involve the activation of the aldehyde's carbonyl oxygen by iodine, which enhances its reactivity. In a typical procedure, 10 mol% of molecular iodine is added to a mixture of the reactants in dimethylsulfoxide (DMSO), and the reaction is heated. This system is effective for a range of aromatic aldehydes, including both electron-rich and electron-deficient substrates, consistently producing excellent yields of the corresponding tetrahydrobenzo[b]pyran products. tandfonline.com The reaction proceeds smoothly, typically reaching completion within 3 to 4 hours at 120°C. tandfonline.com Notably, control experiments show that the reaction does not proceed in the absence of the iodine catalyst, underscoring its crucial role in the cyclization process. tandfonline.com

Table 1: Iodine-Catalyzed Synthesis of Tetrahydrobenzo[b]pyran Derivatives This table is based on data from the study on iodine/DMSO catalyzed three-component coupling reactions. tandfonline.com

| Aldehyde Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde | 3 | 94 |

| 4-Chlorobenzaldehyde | 3 | 96 |

| 4-Methylbenzaldehyde | 3.5 | 92 |

| 4-Methoxybenzaldehyde | 3.5 | 95 |

| 3-Nitrobenzaldehyde | 4 | 90 |

Regiocontrolled Synthesis via Carbonyl Ene Reactions

The carbonyl ene reaction is a powerful tool for carbon-carbon bond formation, and it provides a regiocontrolled route to functionalized pyran systems. A notable application is the reaction of 2-methylenetetrahydropyrans with various carbonyl compounds. nih.gov This process offers a direct method for introducing substituents at the 2-position of a pyran ring.

Under mild conditions, often using a Lewis acid catalyst like zinc chloride, 2-methylenetetrahydropyran reacts as the "ene" component with an aldehyde or ketone (the "enophile"). nih.gov The reaction proceeds to form a β-hydroxydihydropyran, effectively creating a new C-C bond at the exocyclic methylene (B1212753) position. This intermediate can be further transformed, providing a versatile entry point for synthesizing a variety of 2-substituted tetrahydropyrans. The inherent reactivity of the exocyclic double bond dictates the regiochemistry of the addition, making this a reliable strategy for pyran functionalization. nih.gov

Stereoselective and Enantioselective Methodologies for Functionalized Tetrahydropyrans

Achieving control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis. Several sophisticated methods have been developed for the stereoselective and enantioselective synthesis of highly functionalized tetrahydropyrans.

Enantioselective Ruthenium-Catalyzed Metathesis: An exceptionally efficient method for producing highly functionalized pyrans with excellent enantioselectivity is the Ruthenium-catalyzed Asymmetric Ring-Opening Metathesis/Cross-Metathesis (AROM/CM). nih.gov This strategy utilizes chiral ruthenium complexes to desymmetrize less strained oxabicyclic olefins, yielding a wide range of optically enriched 2,6-disubstituted pyrans. nih.govnih.gov

The reactions can be performed at room temperature and are promoted by a chiral Ru-chloride or a newly developed chiral Ru-iodide complex. While the Ru-chloride is often more efficient, the Ru-iodide catalyst generally provides significantly higher levels of enantioselectivity, with enantiomeric excesses (ee) reaching up to 98%. nih.gov This method is compatible with a broad range of substrates, including those containing unprotected secondary and tertiary alcohols. nih.gov

Table 2: Enantioselective AROM/CM Synthesis of Functionalized Pyrans This table summarizes representative results from the Ru-catalyzed AROM/CM of oxabicyclic olefins. nih.gov

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Unsaturated Bicyclic Alcohol | Ru-Chloride (1a) | 80 | 94 |

| Benzyl Ether (2b) | Ru-Chloride (1a) | 75 | 96 |

| Methyl Ether (2c) | Ru-Chloride (1a) | 78 | 86 |

| Unsaturated Bicyclic Alcohol | Ru-Iodide (1b) | 65 | >98 |

Diastereoselective Prins Cyclization: The Prins reaction, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a classic and powerful method for constructing tetrahydropyran rings with a high degree of diastereoselectivity. nih.govbeilstein-journals.org By carefully selecting the catalyst and reaction conditions, specific isomers can be targeted. For instance, the use of bismuth(III) chloride (BiCl₃) in a microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde can produce 4-chloro-cis-2,6-disubstituted tetrahydropyrans as a single diastereomer. beilstein-journals.org

The stereochemical outcome is often controlled by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov This inherent stereochemical preference makes the Prins cyclization a reliable tool for creating polysubstituted THPs with defined relative stereochemistry. nih.govbeilstein-journals.org

One-Pot Sequential Catalysis: Highly stereoselective syntheses of 2,6-cis-substituted tetrahydropyrans have been achieved through elegant one-pot sequential catalysis strategies. acs.orgnih.gov One such approach involves an initial, highly enantioselective copper(II)-catalyzed Henry reaction between nitromethane (B149229) and a 7-oxo-hept-5-enal. The resulting nitroalkanol intermediate is then treated in the same pot with a catalytic amount of camphorsulfonic acid (CSA). The CSA promotes a syn-selective intramolecular oxa-Michael reaction, leading to the formation of the desired 2,6-cis-tetrahydropyran derivative in excellent yields and with exceptional diastereoselectivity (dr >99:1) and enantioselectivity (ee up to 99%). nih.gov

Investigation of Nucleophilic Substitution Reactions at the Chloromethyl Center

The presence of a chlorine atom on a primary carbon in this compound makes it a prime substrate for nucleophilic substitution reactions. These reactions involve the replacement of the chloride ion, a good leaving group, by a wide range of nucleophiles.

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. The operative mechanism is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, being a primary alkyl halide, the SN2 mechanism is generally favored. youtube.com The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.gov This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. youtube.com

The general rate law for the SN2 reaction of this compound with a nucleophile (Nu⁻) can be expressed as:

Rate = k[C₆H₁₁ClO][Nu⁻]

The reaction is most efficient with strong, unhindered nucleophiles and in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophile, thus enhancing its reactivity. organic-chemistry.org

While less likely, an SN1 mechanism can occur under specific conditions, such as with a very poor nucleophile in a polar protic solvent that can stabilize the resulting primary carbocation. However, primary carbocations are inherently unstable, making the SN1 pathway energetically unfavorable for this substrate. The SN1 reaction is a two-step process involving the formation of a carbocation intermediate, and its rate is dependent only on the concentration of the substrate (first-order kinetics). nih.gov

Thermodynamically, the feasibility of these substitution reactions is governed by the relative bond strengths of the C-Cl bond being broken and the new C-Nu bond being formed, as well as solvation effects.

The electrophilic chloromethyl group of this compound readily reacts with a variety of nucleophiles, allowing for the introduction of diverse functionalities. This versatility makes it a valuable building block in organic synthesis.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile (Reagent) | Product | Product Name |

| N₃⁻ (Sodium Azide) | C₆H₁₁CH₂N₃ | 3-(Azidomethyl)tetrahydro-2H-pyran |

| CN⁻ (Potassium Cyanide) | C₆H₁₁CH₂CN | 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile |

| NH₃ (Ammonia) | C₆H₁₁CH₂NH₂ | (Tetrahydro-2H-pyran-3-yl)methanamine |

| RS⁻ (Sodium Thiophenoxide) | C₆H₁₁CH₂SPh | 3-((Phenylthio)methyl)tetrahydro-2H-pyran |

| RO⁻ (Sodium Phenoxide) | C₆H₁₁CH₂OPh | 3-(Phenoxymethyl)tetrahydro-2H-pyran |

| I⁻ (Sodium Iodide) | C₆H₁₁CH₂I | 3-(Iodomethyl)tetrahydro-2H-pyran |

The reaction with cyanide ions, for instance, provides a route to extend the carbon chain, and the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. sigmaaldrich.com Reactions with amines or ammonia (B1221849) are fundamental for the synthesis of corresponding substituted amines. chemistrysteps.com Thiolates are also effective nucleophiles in these reactions. acs.org

Exploration of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org While typically employed with aryl and vinyl halides, the use of alkyl halides like this compound in these reactions is an area of active research.

The Stille coupling involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. harvard.edusynarchive.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

For this compound, a potential Stille coupling reaction would involve its reaction with an organostannane, such as tributyl(vinyl)tin, to form a new carbon-carbon bond.

Table 2: Hypothetical Stille Coupling of this compound

| Organostannane | Catalyst | Ligand | Solvent | Product |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | PPh₃ | Toluene | 3-Allyltetrahydro-2H-pyran |

| Tributyl(phenyl)tin | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 3-Benzyltetrahydro-2H-pyran |

The efficiency of the Stille coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netresearchgate.net The main drawback of the Stille reaction is the toxicity of the organotin reagents. synarchive.com

The Suzuki coupling is a versatile cross-coupling reaction that utilizes an organoboron compound, typically a boronic acid, and an organic halide. youtube.com It is widely used due to the low toxicity and stability of the boron reagents. youtube.com The mechanism is similar to the Stille coupling, involving a palladium catalyst. adichemistry.com

This compound could potentially undergo Suzuki coupling with various boronic acids to form a range of products.

Table 3: Hypothetical Suzuki Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 3-Benzyltetrahydro-2H-pyran |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 3-Allyltetrahydro-2H-pyran |

The catalytic efficiency of the Suzuki coupling is highly dependent on the catalyst system, including the choice of palladium precursor, ligand, and base. chemistrysteps.comlibretexts.org For alkyl chlorides, which are generally less reactive than bromides or iodides, more active catalyst systems are often required. adichemistry.com

Reactions with Reducing Metals: Chemical Reductions and Their Implications

The chloromethyl group of this compound can be reduced to a methyl group using various reducing agents, including reducing metals.

One common method for the reduction of alkyl halides is the use of lithium aluminum hydride (LiAlH₄). nih.govmasterorganicchemistry.com LiAlH₄ is a powerful reducing agent that acts as a source of hydride ions (H⁻). The reaction proceeds via an SN2 mechanism where the hydride ion displaces the chloride. nih.gov

Another method involves the use of dissolving metal reductions, such as sodium in liquid ammonia (Na/NH₃). In this reaction, solvated electrons are the reducing species. This method is particularly useful for the reduction of certain functional groups and can also be applied to alkyl halides.

The reduction of this compound would yield 3-methyltetrahydro-2H-pyran. This transformation is significant as it allows for the removal of the reactive chloro handle after it has served its synthetic purpose, leading to a stable, saturated heterocyclic core.

Table 4: Reduction of this compound

| Reducing Agent | Solvent | Product |

| LiAlH₄ | Tetrahydrofuran (B95107) | 3-Methyltetrahydro-2H-pyran |

| Na/NH₃ | Liquid Ammonia | 3-Methyltetrahydro-2H-pyran |

Intramolecular and Intermolecular Rearrangements Involving the Tetrahydropyran Ring System

Rearrangements of the stable tetrahydropyran ring are not common and typically require the formation of a reactive intermediate, such as an oxocarbenium ion or a carbocation, or the use of transition metal catalysis. The chloromethyl substituent at the C-3 position is primarily a site for nucleophilic substitution rather than a trigger for ring rearrangement under standard conditions. However, several types of rearrangements observed in related systems could be considered.

Oxocarbenium Ion-Mediated Rearrangements: One of the most studied rearrangement pathways in tetrahydropyran chemistry is the 2-oxonia-Cope rearrangement. This process is typically observed as a competing pathway during the acid-catalyzed Prins cyclization, which is a method for synthesizing THP rings. beilstein-journals.org In this rearrangement, an oxocarbenium ion intermediate undergoes a acs.orgacs.org-sigmatropic shift. While this is a feature of the ring's synthesis, it highlights a potential mechanism for rearrangement if an oxocarbenium ion could be formed from a pre-existing THP ring, for instance, through hydride abstraction from the C-2 or C-6 positions under strong Lewis acid conditions. Such a reaction could lead to side-chain exchange or racemization if chiral centers are present. beilstein-journals.org

Ring-Opening and Ring-Closing Transformations: Intermolecular transformations involving the cleavage of the THP ring are also known, particularly in aryl-substituted systems. For example, nickel-catalyzed Kumada-type cross-coupling reactions of aryl-substituted tetrahydropyrans with Grignard reagents can lead to stereospecific ring-opening, forming highly substituted acyclic alcohols. nih.gov The reaction is believed to proceed through an intermediate where the stereochemistry of the ring dictates the final acyclic product's configuration. nih.gov Although this cleaves the ring, it represents a significant intermolecular transformation of the core structure.

A hypothetical intramolecular rearrangement for this compound could involve the formation of a bicyclic system. If the chlorine atom were replaced by a leaving group that is prompted to dissociate and form a cation at the exocyclic carbon, and a simultaneous hydride abstraction occurred at a suitable position on the ring (e.g., C-6), a bicyclic ether could potentially form. However, such a pathway is speculative and would likely require a specific catalyst and harsh conditions.

| Rearrangement Type | Description | Applicable Conditions (by Analogy) | Potential Outcome for 3-Substituted THP | Citation |

| 2-Oxonia-Cope Rearrangement | A acs.orgacs.org-sigmatropic shift involving an oxocarbenium ion intermediate. Primarily seen during Prins cyclization. | Strong Lewis or Brønsted acids (e.g., BF₃·OEt₂, SnBr₄). | Potential for side-chain scrambling or epimerization if an oxocarbenium ion can be formed. | beilstein-journals.org |

| Catalytic Ring Opening | Nickel-catalyzed cross-coupling that cleaves the ether bond to form a C-C bond. | Nickel catalyst (e.g., Ni(cod)₂), Grignard reagents (e.g., R-MgBr). | Formation of a substituted acyclic alcohol, breaking the THP core. | nih.gov |

| Skeletal Reorganization | Lewis acid-catalyzed rearrangement of the heterocyclic core, for example, from a tetrahydrofuran to a tetrahydropyran. | Indium(III) triflate (In(OTf)₃), thermal conditions. | Potential transformation to a different ring system (e.g., substituted tetrahydrofuran), though not directly reported for this substrate. | organic-chemistry.org |

Selective Functionalization of the Tetrahydropyran Core

Functionalizing the C-H bonds of the saturated tetrahydropyran core is a significant challenge due to their general inertness. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have provided pathways to selectively modify such structures. The position of functionalization is often dictated by a directing group on the molecule.

Directed C-H Activation: A highly relevant precedent for the selective functionalization of a 3-substituted THP comes from research on 3-aminotetrahydropyran. nih.gov In this study, the amino group at the C-3 position acts as a directing group in a palladium-catalyzed reaction to achieve selective C-H arylation at the γ-methylene C-H bond (the C-5 position of the THP ring). nih.gov The reaction utilizes a transient directing group strategy, where an aldehyde reversibly forms an imine with the amine substrate, creating a complex that facilitates site-selective C-H activation by the palladium catalyst. nih.gov

This methodology demonstrates that the C-3 position is a viable anchor for directing functionalization to other parts of the THP ring. Following the C-H arylation at C-5, the amino group itself could be further functionalized, allowing for the synthesis of complex, multi-substituted aminotetrahydropyrans. nih.gov While this compound lacks the directing amino group, this work provides a clear blueprint for how the core of a 3-substituted THP can be selectively modified by first converting the chloromethyl group into a suitable directing functionality.

The table below summarizes the findings for the C-H arylation of 3-aminotetrahydropyran, which serves as a model for the potential functionalization of the this compound core after suitable derivatization.

| Aryl Iodide Partner | Transient Directing Group / Ligand | Product (Substituent at C-5) | Yield (%) | Citation |

| 4-Iodoanisole | TDG-3 / L1 | 4-Methoxyphenyl | 65 | nih.gov |

| 4-Iodobenzotrifluoride | TDG-3 / L1 | 4-(Trifluoromethyl)phenyl | 58 | nih.gov |

| 4-Iodobenzonitrile | TDG-3 / L1 | 4-Cyanophenyl | 55 | nih.gov |

| 2-Iodopyridine | TDG-3 / L1 | 2-Pyridyl | 67 | nih.gov |

| 3-Iodo-5-methylpyridine | TDG-3 / L1 | 5-Methyl-3-pyridyl | 52 | nih.gov |

| Reaction Conditions: Pd(OAc)₂, transient directing group (TDG), ligand (L1), Ag₂CO₃, in hexafluoroisopropanol (HFIP). nih.gov |

Other strategies for C-H functionalization could involve leveraging the ring oxygen as an intrinsic directing group, although this typically favors functionalization at the C-2 and C-6 positions, which are alpha to the heteroatom. acs.orgorganic-chemistry.org Achieving functionalization at C-3 or C-4 without a dedicated directing group at another position remains a significant synthetic hurdle.

Facilitating the Assembly of Elaborate Heterocyclic Architectures

The inherent reactivity of the chloromethyl group makes this compound an ideal precursor for constructing larger heterocyclic systems, where the THP moiety is a key structural element.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, forming the core of over 85% of all biologically active compounds. nih.gov These structures are fundamental to a wide array of pharmaceuticals, including anticancer agents, antibiotics, and alkaloids. nih.govmdpi.com The synthesis of such molecules often relies on the use of versatile building blocks that can be readily incorporated into the target scaffold.

This compound serves this purpose effectively. The electrophilic chloromethyl group readily undergoes nucleophilic substitution reactions with nitrogen-containing nucleophiles such as primary and secondary amines, azides, and the nitrogen atoms within existing heterocyclic rings. This reaction provides a direct route to append the tetrahydropyran ring to a nitrogenous framework. For instance, reaction with an amine yields an aminomethyl-substituted tetrahydropyran, a common structural unit in drug candidates. This strategy is foundational for building more complex nitrogen heterocycles where the THP group can influence conformation and receptor binding. The synthesis of pyrazole (B372694) derivatives, such as 3,5-bis(chloromethyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole, exemplifies the integration of the tetrahydropyran ring into nitrogen-based heterocyclic systems. sigmaaldrich.com Similarly, studies on the reactions of related pyran-based compounds with various amines and hydrazines have been shown to yield complex structures like enamines or undergo recyclization to form pyrazolones and isoxazolones. beilstein-journals.org

The construction of fused and bridged polycyclic systems, where two or more rings share atoms, represents a significant challenge in synthetic chemistry. libretexts.org These rigid, three-dimensional structures are of interest for their unique conformational properties and are found in many complex natural products. libretexts.org The tetrahydropyran ring is a common component in such architectures.

This compound can be strategically employed to build these systems. The chloromethyl group can act as a tether in annulation reactions, where a new ring is formed onto the existing THP scaffold. For example, intramolecular alkylation or acylation reactions, starting from a suitably functionalized derivative of this compound, can lead to the formation of a fused bicyclic system. While direct examples involving the 3-substituted isomer are specific, the principle is well-established in the synthesis of related polycyclic systems like acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives, which have shown potential as anticancer agents. nih.gov The synthesis of Ezetimibe, a cholesterol-lowering drug, involves the manipulation of a related heterocyclic core, demonstrating how such rings can be integral to the framework of a larger, polycyclic pharmaceutical agent. nih.gov

Role in the Construction of Carbocyclic and Spirocyclic Frameworks

Beyond heterocycles, this compound is a valuable tool for assembling carbocyclic and spirocyclic frameworks. In carbocyclic synthesis, the chloromethyl group can participate in Friedel-Crafts alkylation reactions with aromatic compounds, attaching the tetrahydropyran moiety to a benzene (B151609) ring. This creates a molecular scaffold that combines both alicyclic and aromatic features, a common strategy in drug design.

Spirocyclic compounds, characterized by two rings connected through a single common atom, possess unique three-dimensional geometries that are increasingly explored in medicinal chemistry. The synthesis of spirocyclic systems using this compound can be envisaged through multi-step sequences. For example, the chloromethyl group can be converted to a longer chain with a terminal nucleophile or electrophile, which can then react with a functional group at another position on the tetrahydropyran ring to close the spirocycle. While direct literature examples for the 3-substituted isomer are sparse, the synthesis of spiro analogues of pyrazolo-pyrido-pyrimidines highlights the general synthetic interest in such frameworks. mdpi.com

Contribution to the Synthesis of Advanced Pharmaceutical Intermediates and Analogues

The tetrahydropyran motif is a key component in numerous advanced pharmaceutical compounds due to its ability to enhance drug-like properties. The utility of this compound as a building block is clearly demonstrated in the synthesis of various pharmaceutical intermediates and analogues. The reactive nature of the chloromethyl group allows for its use as a versatile handle in assembling complex drug molecules. cymitquimica.com

A prominent example is in the development of cannabinoid receptor agonists. Researchers have prepared a series of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as potent CB1/CB2 dual agonists for pain management. nih.gov In these compounds, the tetrahydropyran ring is a crucial part of the pharmacophore, and its introduction is facilitated by precursors analogous to this compound. Another key intermediate, 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, is used in the synthesis of kinase inhibitors and other targeted therapies. bldpharm.com The tetrahydropyran derivative is also a key intermediate for liquid crystal compounds. google.com

| Intermediate/Analogue Class | Specific Example | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Cannabinoid Receptor Agonists | (R)-N,9-dimethyl-N-(4-(methylamino)-4-oxobutyl)-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | Analgesic (CB1/CB2 Receptors) | nih.gov |

| Pyrimidine Derivatives | 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine | Intermediate for Kinase Inhibitors | bldpharm.com |

| Liquid Crystal Compounds | 5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran | Advanced Materials (Liquid Crystal Displays) | google.com |

Expanding Chemical Diversity through Strategic Derivatization

A key strategy in modern drug discovery is the generation of compound libraries with high chemical diversity for screening against biological targets. This compound is an excellent starting material for this purpose. The chloromethyl group serves as a versatile anchor for introducing a wide range of functional groups through nucleophilic substitution. cymitquimica.com

By reacting this compound with different nucleophiles, a diverse array of derivatives can be synthesized. For example, reaction with alcohols or phenols yields ethers google.com, thiols produce thioethers, and sodium azide (B81097) gives an azidomethyl derivative, which can be further reduced to an amine or used in click chemistry reactions. The resulting derivatives, each bearing the stable tetrahydropyran core but with a different peripheral functional group, can exhibit vastly different chemical and biological properties. This strategic derivatization allows for the systematic exploration of the chemical space around the tetrahydropyran scaffold, significantly increasing the potential for discovering novel bioactive molecules. sigmaaldrich.com

| Nucleophile (Reactant) | Resulting Functional Group at Position 3 | Derivative Class |

|---|---|---|

| Amine (R-NH₂) | -CH₂-NH-R | Secondary Amine |

| Alcohol (R-OH) / Phenol (Ar-OH) | -CH₂-O-R / -CH₂-O-Ar | Ether |

| Thiol (R-SH) | -CH₂-S-R | Thioether (Sulfide) |

| Azide (N₃⁻) | -CH₂-N₃ | Azide |

| Cyanide (CN⁻) | -CH₂-CN | Nitrile |

| Carboxylate (R-COO⁻) | -CH₂-O-C(=O)R | Ester |

Sophisticated Spectroscopic and Structural Elucidation Methodologies for Chloromethyltetrahydropyrans

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3-(Chloromethyl)tetrahydro-2H-pyran, ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values from ¹H NMR, combined with the number and type of carbon signals from ¹³C NMR, allow for a preliminary mapping of the molecular framework.

Given the structure of this compound, which features a chiral center at the C3 position, the molecule exists as a pair of enantiomers. The tetrahydropyran (B127337) ring typically adopts a chair conformation, leading to chemically non-equivalent axial and equatorial protons on the methylene (B1212753) groups (C2, C4, C5, and C6), which would result in complex splitting patterns.

Predicted ¹H and ¹³C NMR Data: The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms. The protons on the chloromethyl group (-CH₂Cl) and the protons on C2 and C6, being adjacent to the ether oxygen, are expected to appear at a lower field (higher ppm) compared to the other ring protons.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.5 - 4.0 | 68 - 72 |

| C3 | 2.0 - 2.5 | 40 - 45 |

| C4 | 1.4 - 1.9 | 25 - 30 |

| C5 | 1.4 - 1.9 | 22 - 27 |

| C6 | 3.4 - 3.9 | 65 - 70 |

| -CH₂Cl | 3.5 - 3.7 | 45 - 50 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity and spatial relationships within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom in the tetrahydropyran ring and the chloromethyl substituent. For instance, it would confirm the signals in the 3.5-3.7 ppm range are bonded to the carbon in the 45-50 ppm range, identifying the -CH₂Cl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range connections (typically over 2-3 bonds). This technique would provide unambiguous proof that the chloromethyl group is attached to the C3 position. Correlations would be expected between the protons of the chloromethyl group and the C2, C3, and C4 carbons of the pyran ring. Likewise, the proton at C3 would show correlations to the chloromethyl carbon and to carbons C2, C4, and C5. These correlations are vital for distinguishing the 3-substituted isomer from its 2- and 4-substituted counterparts.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment maps spatial proximities between protons. It could provide insights into the preferred conformation of the pyran ring and the orientation of the chloromethyl substituent (axial vs. equatorial).

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum provides a unique "fingerprint" that can be used for identification. For this compound, the key vibrational modes are associated with the C-H, C-O, and C-Cl bonds.

C-H Stretching: Aliphatic C-H stretching vibrations from the CH₂ groups are expected to appear in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the cyclic ether (tetrahydropyran ring) would produce strong bands, typically in the 1050-1150 cm⁻¹ region. scifiniti.com

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and can be a key identifier for the presence of the chloromethyl group.

Expected Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric/Symmetric Stretch | C-H (in CH₂) | 2850 - 3000 |

| Bending (Scissoring) | CH₂ | 1440 - 1470 |

| Asymmetric Stretch | C-O-C (ether) | 1050 - 1150 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. nist.gov For this compound (C₆H₁₁ClO), the monoisotopic mass is 134.04984 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

The analysis also reveals characteristic fragmentation patterns upon ionization, which helps to confirm the structure. Common fragmentation pathways for ethers include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and the loss of small neutral molecules.

Predicted High-Resolution Mass Spectrometry Data: uni.lu

| Adduct / Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₆H₁₁ClO]⁺ | 134.04929 |

| [M+H]⁺ | [C₆H₁₂ClO]⁺ | 135.05712 |

| [M+Na]⁺ | [C₆H₁₁ClNaO]⁺ | 157.03906 |

Expected Fragmentation Pathways:

Loss of the chloromethyl radical: A primary fragmentation would likely involve the cleavage of the C3-C(H₂)Cl bond, resulting in the loss of a ·CH₂Cl radical (mass ≈ 49.5 Da) to yield a cation at m/z ≈ 85.

Loss of HCl: Elimination of hydrogen chloride (mass ≈ 36.5 Da) from the molecular ion could occur, leading to a fragment at m/z ≈ 98.

Ring Cleavage: The tetrahydropyran ring itself can undergo various fragmentation patterns, characteristic of cyclic ethers.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netchrom-china.com It provides definitive information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the (R) or (S) configuration at the C3 chiral center. chrom-china.com Furthermore, the analysis would reveal the exact solid-state conformation of the molecule, confirming, for example, the adoption of a chair conformation by the pyran ring and the specific orientation (axial or equatorial) of the chloromethyl substituent. chrom-china.com While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for absolute structural proof should a suitable crystal be grown. miamioh.edu

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC (due to the compound's volatility) and HPLC can be used to determine the purity of a sample of this compound. The choice of stationary phase (column) is critical for achieving separation from its isomers, 2-(chloromethyl)tetrahydro-2H-pyran and 4-(chloromethyl)tetrahydro-2H-pyran, which have identical masses. A polar stationary phase would likely provide better separation due to the different dipole moments of the isomers.

Chiral Chromatography: Since this compound is chiral, standard chromatographic techniques will not separate its two enantiomers, (R)- and (S)-. Enantiomeric purity must be assessed using chiral chromatography. This can be accomplished with either chiral GC or chiral HPLC, which utilize a chiral stationary phase (CSP). chrom-china.comnih.gov The CSP interacts diastereomerically with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation and quantification. nih.gov Developing such a method is critical for applications where the biological or chemical activity is specific to one enantiomer.

Computational and Theoretical Investigations of Chloromethyltetrahydropyrans

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule like 3-(chloromethyl)tetrahydro-2H-pyran. These methods, rooted in solving approximations of the Schrödinger equation, provide insights into the molecule's electronic structure, which governs its stability and reactivity.

Electronic Structure and Stability: The electronic structure details the distribution of electrons within the molecule, including the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov For halogenated compounds, the presence of the halogen atom significantly influences the electronic properties. It tends to lower the energy of the LUMO, which can increase the molecule's electrophilicity at the carbon atom attached to the chlorine. nih.gov

DFT calculations on similar halogenated organic compounds show that halogen substitution plays a vital role in stabilizing the LUMO level more than the HOMO level, thereby reducing the HOMO-LUMO energy gap and increasing chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution and donor-acceptor interactions within the molecule. chemrxiv.org For instance, in pyran-2,4-dione derivatives, the heterocyclic oxygen atom carries a significant negative natural charge, as do the carbonyl oxygens, indicating their role as key interaction sites. mdpi.com

Reactivity Predictions: The reactivity of this compound is largely dictated by the chloromethyl group. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it a prime target for nucleophilic attack. youtube.com This leads to Sâ‚2 reactions where the chloride ion acts as a leaving group. youtube.com Quantum chemical calculations can model this reactivity by mapping the Molecular Electrostatic Potential (MEP), which visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov

Table 1: Predicted Physicochemical Properties of Chloromethyltetrahydropyran Isomers This table illustrates typical data that can be derived from or supplemented by computational models. While direct experimental data for the 3-substituted isomer is sparse, these values provide a comparative basis.

| Property | 2-(Chloromethyl)tetrahydro-2H-pyran | This compound | 4-(Chloromethyl)tetrahydro-2H-pyran |

|---|---|---|---|

| Molecular Formula | C6H11ClO | C6H11ClO | C6H11ClO |

| Molecular Weight | 134.60 g/mol | 134.60 g/mol | 134.61 g/mol |

| Boiling Point | 53-54 °C / 12 mmHg | No data available | No data available |

| Density | 1.075 g/mL at 25 °C | No data available | No data available |

| Refractive Index (n20/D) | 1.462 | No data available | No data available |

Data sourced from various chemical suppliers and databases, often based on computational predictions or limited experimental results for the 2-isomer.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a vital tool for studying reaction mechanisms. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the computation significantly without a major loss of accuracy. youtube.com

Reaction Mechanism Elucidation: For this compound, a key reaction is nucleophilic substitution at the chloromethyl group. A DFT study would investigate the pathway of this reaction, for instance, an Sâ‚2 mechanism. libretexts.org This involves modeling the approach of a nucleophile to the electrophilic carbon atom. The calculations would map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. libretexts.org

Studies on related systems, such as the cyclization of pyran rings, show that DFT can accurately predict reaction outcomes. For example, computational studies have explained the stereodivergence in the formation of 2,6-substituted tetrahydropyrans, showing how different conditions favor either a chair-like or boat-like transition state, leading to different stereoisomers. whiterose.ac.uk

Transition State Analysis: A critical part of any mechanistic study is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. libretexts.org DFT calculations are used to locate the geometry of the transition state and determine its energy, which corresponds to the activation energy of the reaction. libretexts.org For an Sâ‚2 reaction on the chloromethyl group, the transition state would feature a pentacoordinate carbon atom, with a partially formed bond to the incoming nucleophile and a partially broken bond to the leaving chloride ion. youtube.com The stability of this transition state is paramount; factors like steric hindrance around the reaction center can destabilize it, increasing the activation energy and slowing the reaction rate. libretexts.org DFT can precisely quantify these energetic barriers.

Conformational Analysis and Energy Landscapes of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring is not planar and, like cyclohexane, exists in various conformations. The most stable of these is typically the chair conformation. wikipedia.org The position of substituents on the ring significantly influences the conformational equilibrium.

Conformational Preferences: For a monosubstituted tetrahydropyran, the substituent can occupy either an axial or an equatorial position. The relative stability of these two positions is determined by a balance of steric and electronic effects. In the case of this compound, the chloromethyl group at the C3 position would generally be expected to favor the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions with the hydrogens on C1 and C5.

A detailed study on halogenated pyran analogues of D-talose found that all analogues, including a chlorinated one, adopt a standard ⁴C₁-like (chair) conformation in both the solid-state and in solution. nih.gov This preference is maintained despite potential 1,3-diaxial repulsions between substituents. nih.gov The study also revealed that repulsion between axial substituents can cause deviations in the intra-annular torsion angles, with the deviation increasing with the size of the halogen. nih.gov

Energy Landscapes: Computational methods like MM3 calculations and DFT can be used to map the potential energy landscape of the molecule. rsc.org This involves calculating the relative energies of all possible conformations (e.g., chair, boat, twist-boat) and the energy barriers for interconversion between them. For bis(tetrahydropyran-2-yl)methanes, MM3 calculations predicted that one specific conformer should be populated to approximately 85%, a prediction that was later confirmed by NMR experiments. rsc.org Such an analysis for this compound would quantify the energy difference between the axial and equatorial conformers and the energy barrier for ring inversion, providing a complete picture of its dynamic conformational behavior.

Molecular Modeling and Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution or a crystal. nih.govnih.gov

Intermolecular Interactions: The chloromethyl group and the ring oxygen atom are key sites for intermolecular interactions. The oxygen can act as a hydrogen bond acceptor, while the slightly acidic protons on the carbon adjacent to the oxygen could act as weak hydrogen bond donors. nih.gov Halogen bonding, a non-covalent interaction involving the chlorine atom, may also play a role in the solid-state packing and interactions with biological targets. nih.gov Molecular modeling techniques, such as analyzing crystal structures or using docking simulations, can identify and characterize these important interactions like C-H···O, N-H···N, and π-π stacking that dictate the supramolecular assembly. nih.govmdpi.com

Solvent Effects: The solvent environment can have a profound impact on the conformation and reactivity of a molecule. frontiersin.org MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. rsc.org For this compound, polar solvents would be expected to solvate the molecule, particularly around the polar C-O-C and C-Cl moieties. This solvation can influence the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformer that would be less favored in the gas phase. frontiersin.org

Furthermore, the solvent plays a crucial role in chemical reactions. For an Sâ‚2 reaction, polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often used because they can solvate the nucleophile without forming a tight "solvent cage" around it, allowing it to remain reactive. libretexts.org MD simulations can be used to calculate the free energy profile of a reaction in solution, providing a more realistic picture of the reaction kinetics and mechanism than gas-phase calculations alone. rsc.org

Systematic Derivatization Strategies and Analogue Development

Transformations of the Chloromethyl Group for Accessing Diverse Functionalized Tetrahydropyrans

The chloromethyl group at the 3-position of the tetrahydropyran (B127337) ring serves as a key handle for introducing a variety of functional groups through nucleophilic substitution reactions. The reactivity of the C-Cl bond allows for the displacement of the chloride ion by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Common transformations include the reaction with:

Oxygen nucleophiles: Alkoxides and hydroxides can be used to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 3-(methoxymethyl)tetrahydro-2H-pyran.

Nitrogen nucleophiles: Amines, azides, and other nitrogen-containing compounds can be employed to introduce amino groups and their derivatives. For example, reaction with ammonia (B1221849) would produce (tetrahydro-2H-pyran-3-yl)methanamine.

Sulfur nucleophiles: Thiols and their corresponding thiolates are effective for the synthesis of thioethers.

Carbon nucleophiles: Cyanide ions can be used to extend the carbon chain by one carbon, forming 3-(cyanomethyl)tetrahydro-2H-pyran, which can be further hydrolyzed to a carboxylic acid. Organometallic reagents like Grignard reagents and organocuprates can also be utilized to form new C-C bonds.

These transformations are fundamental in creating a library of diverse tetrahydropyran derivatives from a single, readily accessible starting material.

Modifications and Substitutions on the Tetrahydropyran Ring System

Beyond the chloromethyl group, the tetrahydropyran ring itself can be subjected to various modifications to introduce additional substituents or alter the ring structure. These modifications often involve multi-step synthetic sequences.

Strategic approaches to ring modification include:

Introduction of substituents: Functional groups can be introduced at other positions on the THP ring through various synthetic methods. For example, allylic oxidation of a related unsaturated precursor could introduce a hydroxyl group, which can then be further functionalized.

Ring-closing metathesis (RCM): This powerful reaction can be used to form the tetrahydropyran ring from an acyclic diene precursor, allowing for the incorporation of substituents at various positions during the synthesis of the precursor.

Prins cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a classic method for constructing the tetrahydropyran ring and can be adapted to introduce substituents at specific positions. organic-chemistry.orgbeilstein-journals.org For instance, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization to produce tetrahydropyran-4-ol derivatives. organic-chemistry.org

Hetero-Diels-Alder reactions: This cycloaddition reaction between a diene and a dienophile containing a heteroatom provides a convergent route to substituted tetrahydropyrans. researchgate.net

These methods provide access to a wide range of substituted tetrahydropyran scaffolds, significantly expanding the chemical space that can be explored from the basic 3-(chloromethyl)tetrahydro-2H-pyran structure.

Introduction and Control of New Stereogenic Elements within the Molecular Scaffold

The creation of new stereogenic centers and the control of their relative and absolute configuration are paramount in the synthesis of chiral molecules for biological applications. youtube.com For this compound, which is itself chiral, derivatization strategies can be designed to introduce new stereocenters with high levels of stereocontrol.

Key strategies for stereocontrolled synthesis include:

Asymmetric synthesis: Utilizing chiral catalysts or auxiliaries can direct the formation of a specific enantiomer or diastereomer. nih.gov For example, organocatalytic methods have been developed for the asymmetric synthesis of highly functionalized tetrahydropyrans. nih.gov Ru-catalyzed dynamic kinetic resolution has been employed to establish two contiguous stereogenic centers in one step. acs.org

Substrate-controlled synthesis: The existing stereocenter at the 3-position of the tetrahydropyran ring can influence the stereochemical outcome of subsequent reactions at other positions on the ring or on the chloromethyl side chain.

Stereoselective cyclization reactions: Methods like the Prins cyclization and hetero-Diels-Alder reactions can be performed under conditions that favor the formation of a specific diastereomer. beilstein-journals.orgresearchgate.netnih.gov For instance, stereoselective synthesis of substituted tetrahydropyrans has been achieved through a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization. acs.org

By employing these advanced synthetic strategies, chemists can precisely control the three-dimensional structure of the resulting tetrahydropyran derivatives, which is often critical for their desired function.

Future Research Trajectories and Emerging Applications of Chloromethyltetrahydro 2h Pyrans

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net In the context of 3-(chloromethyl)tetrahydro-2H-pyran and its derivatives, future research is poised to deliver more environmentally benign and sustainable synthetic protocols.

Current research highlights the use of eco-friendly catalysts and reaction media for the synthesis of tetrahydropyran (B127337) derivatives. For instance, protocols using cost-effective and biodegradable ionic liquids in aqueous media have been established for the synthesis of tetrahydrobenzo[b]pyrans. nih.gov Similarly, the use of recyclable, functionalized magnetic nanoparticles as catalysts has shown great promise in producing pyran derivatives with high yields and short reaction times. tandfonline.comnih.gov Microwave-assisted, solvent-free synthesis using catalysts like Red Sea sand further exemplifies the move towards more sustainable practices. researchgate.net

Future innovations will likely focus on:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of tetrahydropyran rings, offering high selectivity and mild reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives, which can lead to improved safety, scalability, and efficiency. rsc.org

Renewable Feedstocks: Investigating the synthesis of tetrahydropyran precursors from biomass-derived materials, reducing the reliance on petrochemical sources. researchgate.net

Design and Synthesis of Chiral this compound Derivatives for Asymmetric Synthesis

Chirality is a critical aspect of modern drug design and development, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov The synthesis of enantiomerically pure compounds is therefore a major focus of organic chemistry. The development of chiral this compound derivatives as building blocks or catalysts opens up new avenues for asymmetric synthesis.

Recent advancements have demonstrated the successful asymmetric synthesis of chiral tetrahydropyrans. acs.org For example, organocatalysts have been employed in the asymmetric allylation of ketones to produce chiral tertiary alcohols, which can then be cyclized to form tetrahydropyran rings with high enantiomeric excess. acs.org Ruthenium-catalyzed reactions, including dynamic kinetic resolution and cycloisomerization, have also proven effective in constructing highly functionalized chiral tetrahydropyran cores. nih.gov

Future research in this area will likely involve:

Development of Novel Chiral Auxiliaries: Designing new chiral auxiliaries derived from this compound to control stereochemistry in a variety of reactions.

Chiral Ligands for Metal Catalysis: Synthesizing chiral ligands incorporating the tetrahydropyran scaffold for use in transition-metal-catalyzed asymmetric transformations. rsc.org

Organocatalysis: Exploring the use of chiral tetrahydropyran derivatives as organocatalysts for reactions such as aldol, Michael, and Diels-Alder reactions. nih.gov

Deepening Mechanistic Understanding of Complex Catalytic Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems. For transformations involving this compound, elucidating the intricate pathways of complex catalytic cycles is an ongoing area of research.

Studies on the synthesis of tetrahydropyran derivatives have proposed various mechanistic pathways. For example, the Prins cyclization is a well-established method for forming tetrahydropyran-4-ol derivatives, and mechanistic discussions have been a key part of its development. organic-chemistry.org In the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol, a proposed mechanism involves rearrangement, dehydration, and subsequent hydrogenation steps, highlighting the synergy between acid and metal sites on the catalyst. researchgate.net Computational studies, such as those using density functional theory (DFT), are also becoming increasingly important in unraveling complex reaction mechanisms, as seen in the investigation of CO2 hydrogenation catalysts. chemrxiv.org

Future research directions will likely include:

In-situ Spectroscopic Studies: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time and identify key intermediates.

Kinetic Analysis: Performing detailed kinetic studies to determine rate laws and activation parameters, providing insights into the rate-determining steps of catalytic cycles.

Computational Modeling: Employing advanced computational methods to model reaction pathways, transition states, and catalyst-substrate interactions with greater accuracy.

Exploration of Novel Applications in Niche Areas of Organic Synthesis

While the tetrahydropyran motif is prevalent in many areas of organic chemistry, the specific properties of this compound lend themselves to exploration in more specialized applications. The presence of the reactive chloromethyl group allows for its use as a key intermediate in the synthesis of a variety of complex molecules. cymitquimica.com

The tetrahydropyran ring system is a core component of pyranose sugars and is found in numerous natural products with diverse biological activities. researchgate.netwikipedia.org Derivatives of tetrahydropyran have been investigated for their potential as anticancer and anti-inflammatory agents. auctoresonline.orgnih.gov The versatility of the tetrahydropyran scaffold also extends to materials science, where it can be used as a monomer for polymer synthesis. researchgate.net

Emerging applications and future research could focus on:

Fragment-Based Drug Discovery: Utilizing this compound as a fragment for the design and synthesis of novel drug candidates targeting specific biological pathways.

Synthesis of Complex Natural Products: Employing this building block in the total synthesis of complex natural products containing the tetrahydropyran ring system.

Development of Functional Polymers: Investigating the polymerization of monomers derived from this compound to create new materials with unique properties.

Q & A

Q. Basic Research Focus

- NMR : NMR identifies chloromethyl protons at δ 3.6–4.2 ppm (split by vicinal coupling), while NMR confirms C-Cl signals at δ 40–45 ppm .

- HRMS : High-resolution mass spectrometry (APCI-TOF or ESI-TOF) validates molecular formulas (e.g., for ) .

- IR : Absorbances at 1100–1250 cm (C-O-C) and 650–700 cm (C-Cl) confirm functional groups .

How should researchers address contradictions in spectral data when characterizing novel tetrahydropyran derivatives?

Q. Advanced Research Focus

- Cross-validation : Compare HRMS data with theoretical isotopic patterns to resolve ambiguities (e.g., distinguishing from ) .

- Computational modeling : DFT calculations predict NMR chemical shifts or IR spectra to reconcile experimental discrepancies .

- X-ray crystallography : Resolve absolute configurations when stereochemical assignments conflict with NMR data .

What mechanistic pathways are proposed for the cyclization of epoxy ketones to pyranoside derivatives?

Advanced Research Focus

Triphosgene-mediated cyclization proceeds via:

Epoxide activation : Triphosgene generates electrophilic intermediates by abstracting oxygen from epoxides .

Nucleophilic attack : Chloromethyl groups participate in 6-endo-trig cyclization, forming the pyran ring .

Steric control : Bulky substituents (e.g., benzyl groups) favor chair-like transition states, dictating regioselectivity .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Enzyme inhibition assays : Test derivatives against targets like β-galactosidase or kinases using fluorometric/colorimetric substrates .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa or MCF-7) assess anticancer potential .

- Molecular docking : Predict binding affinities to biological receptors (e.g., OATP1C1 for prodrug delivery) .

How can functional group compatibility be managed when synthesizing complex derivatives?

Q. Basic Research Focus

- Protecting groups : Benzyl or tert-butyl groups shield hydroxyls during chloromethylation .

- Stepwise synthesis : Sequential reactions (e.g., Prins cyclization followed by halogenation) prevent cross-reactivity .

- Inert conditions : Use of anhydrous solvents (e.g., DMSO) and argon atmospheres stabilizes reactive intermediates .

What factors influence the stability of this compound derivatives under storage?

Q. Basic Research Focus

- Moisture sensitivity : Store under inert gas (N/Ar) with molecular sieves to prevent hydrolysis of C-Cl bonds .

- Temperature : –20°C storage slows decomposition; avoid repeated freeze-thaw cycles .

- Light exposure : Amber vials mitigate photolytic cleavage of the tetrahydropyran ring .

What green chemistry approaches are applicable to the synthesis of chloromethyl-substituted tetrahydropyrans?

Q. Advanced Research Focus

- Catalyst recycling : Recover copper(II)-bisphosphine catalysts via filtration or solvent extraction .

- Alternative reagents : Replace triphosgene with less toxic cyclizing agents (e.g., DCC/DMAP) .

- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces waste .

How can researchers systematically modify this compound to study structure-activity relationships?

Q. Advanced Research Focus

- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF) at C-2 or C-6 to modulate reactivity .

- Ring functionalization : Attach aryl or heteroaryl groups via Suzuki-Miyaura coupling to enhance biological activity .

- Pharmacophore mapping : Use X-ray/NMR data to correlate substituent spatial arrangements with target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products